molecular formula C6H8N6 B3051055 9-Methyl-9H-purine-2,6-diamine CAS No. 30720-65-1

9-Methyl-9H-purine-2,6-diamine

Cat. No.: B3051055
CAS No.: 30720-65-1
M. Wt: 164.17 g/mol
InChI Key: NMJOZGVQPPGGFV-UHFFFAOYSA-N
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Description

9-Methyl-9H-purine-2,6-diamine is a chemical compound with the molecular formula C6H8N6 and a molecular weight of 164.17 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

9-Methyl-9H-purine-2,6-diamine, a derivative of 2,6-diamine-9H-purine, is synthesized as a nonclassical antifolate . The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .

Mode of Action

The compound interacts with its targets, inhibiting their activities . For instance, it has been found to display weak inhibition towards DHFR . The interaction with these targets results in changes at the cellular level, such as the induction of S-phase arrest and apoptosis .

Biochemical Pathways

The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the bioavailability of the compound.

Result of Action

The compound has been found to display anti-proliferative activities against HL60, HeLa, and A549 cells . It induces S-phase arrest and apoptosis in these cells . The induction of apoptosis is suggested to act through a lysosome-nonmitochondrial pathway .

Action Environment

It is known that the compound is photostable , suggesting that it may retain its efficacy and stability under various light conditions

Biochemical Analysis

Biochemical Properties

It is known that purine derivatives play crucial roles in various biochemical reactions . They serve as building blocks for nucleic acid synthesis and participate in signaling pathways and energy metabolism .

Cellular Effects

Some purine derivatives have been shown to have anti-proliferative activities against certain cell lines . For instance, a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates. These compounds showed anti-proliferative activities against HL60, HeLa, and A549 cells .

Molecular Mechanism

It is known that purine derivatives can interact with various biomolecules and exert their effects at the molecular level . For instance, some purine derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of immune cells, such as macrophages and T-cells .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 290-295°C . This suggests that it is stable under normal conditions and can be stored at room temperature .

Dosage Effects in Animal Models

The effects of different dosages of 9-Methyl-9H-purine-2,6-diamine in animal models have not been studied. It is known that purine derivatives can have various effects in animal models depending on the dosage .

Metabolic Pathways

Purine metabolism is a complex process that involves de novo synthesis, catabolism, and salvage pathways .

Transport and Distribution

It is known that purine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

Purine derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9H-purine-2,6-diamine typically involves the methylation of 2,6-diaminopurine. One common method is the reaction of 2,6-diaminopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

9-Methyl-9H-purine-2,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DHFR and induce apoptosis makes it a promising candidate for anticancer research .

Properties

IUPAC Name

9-methylpurine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H4,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJOZGVQPPGGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629165
Record name 9-Methyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30720-65-1
Record name 9-Methyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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